molecular formula C14H12Cl2N2OS B4935043 2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide

2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide

Cat. No.: B4935043
M. Wt: 327.2 g/mol
InChI Key: XRYNGYFVBDYCOA-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a pyridine ring attached via a sulfur atom, and an ethyl chain linking the pyridine to the benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Attachment of the Pyridine Ring: The pyridine ring is introduced by reacting 2-chloropyridine with a thiol to form 2-(pyridin-2-ylthio)ethanol.

    Linking the Two Moieties: The final step involves linking the benzamide core with the pyridine-thiol moiety through an ethyl chain. This can be achieved by reacting the benzamide with 2-(pyridin-2-ylthio)ethanol under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfur atom in the pyridine-thiol moiety can undergo oxidation to form sulfoxides or sulfones.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.

    Oxidation: Sulfoxides or sulfones are formed.

    Hydrolysis: The products are 2,4-dichlorobenzoic acid and 2-(pyridin-2-ylthio)ethanol.

Scientific Research Applications

2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as an inhibitor of certain enzymes.

    Material Science: It is explored for its properties as a building block in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide can be compared with other similar compounds, such as:

    2,4-dichloro-N-(2-furan-2-yl-1-(piperidine-1-carbonyl)-vinyl)-benzamide: This compound has a furan ring instead of a pyridine ring and a vinyl linkage instead of an ethyl chain.

    3,4-dichloro-N-(pentan-2-yl)benzamide: This compound has a different substitution pattern on the benzene ring and a different alkyl chain.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the benzamide core with a pyridine-thiol moiety linked by an ethyl chain. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS/c15-10-4-5-11(12(16)9-10)14(19)18-7-8-20-13-3-1-2-6-17-13/h1-6,9H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYNGYFVBDYCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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